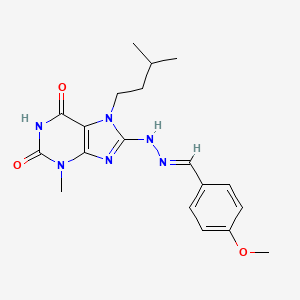![molecular formula C20H22N4O2S B11985162 2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide](/img/structure/B11985162.png)
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Thioether Formation:
Schiff Base Formation: The final step involves the condensation of the sulfanyl-benzimidazole derivative with an aldehyde or ketone to form the Schiff base, resulting in the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core or the methoxyphenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects by disrupting essential biological pathways .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]acetamide
- 2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]acetamide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their pharmacological activities and applications. The unique combination of the ethyl group on the benzimidazole core and the methoxy group on the phenyl ring distinguishes 2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide from its analogs .
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O2S/c1-4-24-18-11-6-5-10-17(18)21-20(24)27-13-19(25)23-22-14(2)15-8-7-9-16(12-15)26-3/h5-12H,4,13H2,1-3H3,(H,23,25)/b22-14+ |
InChI Key |
PNNHXQKRSHMBMN-HYARGMPZSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC(=CC=C3)OC |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-bromophenyl)-2-oxoethyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11985082.png)


![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11985117.png)


![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985137.png)
![(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B11985140.png)


![N'-[(E)-(3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11985147.png)

![2-[(4-Chlorophenyl)amino]-3-((E)-[(4-chlorophenyl)imino]methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11985153.png)
![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11985154.png)
